(2R)-2-amino-4-(113C)methylsulfanylbutanoic acid
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Overview
Description
(2R)-2-amino-4-(113C)methylsulfanylbutanoic acid: is a stable isotope-labeled compound of methionine, an essential amino acid. The compound is characterized by the presence of a carbon-13 isotope at the methyl group, making it a valuable tool in various scientific research applications, particularly in the fields of biochemistry and molecular biology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-Methionine-(methyl-13C) involves the incorporation of the carbon-13 isotope into the methyl group of methionine. This can be achieved through various synthetic routes, including the use of labeled precursors in the synthesis process. The reaction conditions typically involve the use of specific reagents and catalysts to ensure the incorporation of the carbon-13 isotope with high isotopic purity.
Industrial Production Methods: Industrial production of D-Methionine-(methyl-13C) often involves large-scale synthesis using labeled starting materials. The process is optimized to achieve high yields and isotopic purity, ensuring the compound meets the required specifications for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions: D-Methionine-(methyl-13C) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfoxide form back to the thioether.
Substitution: The methyl group can undergo substitution reactions, where the carbon-13 labeled methyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.
Major Products Formed:
Oxidation: Methionine sulfoxide and methionine sulfone.
Reduction: Regeneration of the thioether form of methionine.
Substitution: Formation of substituted methionine derivatives.
Scientific Research Applications
D-Methionine-(methyl-13C) is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used in studies involving metabolic pathways and enzyme mechanisms.
Biology: Employed in protein synthesis studies and metabolic labeling experiments.
Medicine: Utilized in tracer studies to investigate metabolic disorders and drug metabolism.
Industry: Applied in the development of stable isotope-labeled standards for analytical methods.
Mechanism of Action
The mechanism of action of D-Methionine-(methyl-13C) involves its incorporation into metabolic pathways where methionine is a substrate. The carbon-13 isotope serves as a tracer, allowing researchers to track the metabolic fate of methionine and its derivatives. This provides insights into the molecular targets and pathways involved in various biological processes.
Comparison with Similar Compounds
L-Methionine-(methyl-13C): The L-enantiomer of methionine labeled with carbon-13 at the methyl group.
DL-Methionine-(methyl-13C): A racemic mixture of D- and L-methionine labeled with carbon-13.
L-Methionine-(methyl-13C,d1): L-methionine labeled with both carbon-13 and deuterium at the methyl group.
Uniqueness: D-Methionine-(methyl-13C) is unique due to its specific labeling at the methyl group and its D-enantiomeric form. This makes it particularly useful in studies where the stereochemistry of methionine is important, such as in protein synthesis and enzyme-substrate interactions.
Properties
IUPAC Name |
(2R)-2-amino-4-(113C)methylsulfanylbutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2S/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m1/s1/i1+1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFEARJCKVFRZRR-GBXCHUEOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3]SCC[C@H](C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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